1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

Description

Properties

Molecular Formula |

C15H25N3 |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

1-pentan-3-yl-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C15H25N3/c1-3-15(4-2)18-10-8-17(9-11-18)13-14-6-5-7-16-12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3 |

InChI Key |

IAOUYWHUUSPNOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCN(CC1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.

Reaction Conditions: The exact reaction conditions would depend on the specific synthetic pathway chosen.

Industrial Production: Information on large-scale industrial production methods is limited, but it may be synthesized in research or pharmaceutical laboratories.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions typical of piperazines and pyridines.

Common Reagents and Conditions:

Major Products: The products formed depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

Biology and Medicine: It may serve as a scaffold for designing bioactive molecules, including potential drugs.

Industry: While not widely used industrially, it could find applications in specialized chemical processes.

Mechanism of Action

- The exact mechanism of action for this compound is not well-documented.

- It likely interacts with biological targets (e.g., receptors, enzymes) due to its structural features.

- Further research is needed to elucidate its specific molecular pathways.

Comparison with Similar Compounds

Structural Features of 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine

The compound consists of:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 1-Pentan-3-yl substituent : A branched alkyl chain introducing hydrophobicity.

- 4-Pyridin-3-ylmethyl group : A heteroaromatic substituent that may enhance binding to receptors via π-π interactions or hydrogen bonding.

This substitution pattern is analogous to compounds like SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine), which shares the 4-pyridinylmethyl motif and demonstrates dual activity as a dopamine D2 receptor antagonist and 5-HT1A agonist .

Structural and Functional Comparison with Similar Compounds

Cytotoxicity in Cancer Cell Lines

Piperazine derivatives with aromatic or heteroaromatic substitutions exhibit significant anticancer activity. For example:

- 1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazines (e.g., 5a–g ) showed IC50 values <10 μM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, with compound 5a displaying time-dependent cytotoxicity .

- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine derivatives demonstrated moderate activity, highlighting the importance of substituent bulk and polarity .

Comparison : The pyridin-3-ylmethyl group in the target compound may enhance cytotoxicity compared to simpler aryl substitutions, though direct data are lacking.

Receptor Binding Affinity and Selectivity

Piperazine derivatives often target neurotransmitter receptors:

Comparison : The pyridin-3-ylmethyl group in the target compound may confer affinity for serotonin or dopamine receptors, similar to SLV313. However, the pentan-3-yl chain could reduce selectivity due to increased hydrophobicity.

Key Research Findings and Data Tables

Table 1: Cytotoxicity of Selected Piperazine Derivatives

Table 2: Receptor Binding Profiles

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | Selectivity Ratio (D2/5-HT1A) | Source |

|---|---|---|---|---|

| SLV313 | 8.2 | 12 | 0.68 | |

| 1-(2-Methoxyphenyl)-4-phthalimidobutylpiperazine | N/A | 0.6 | N/A |

Biological Activity

1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes relevant research findings, highlighting the compound's mechanisms of action, biochemical pathways involved, and its therapeutic applications.

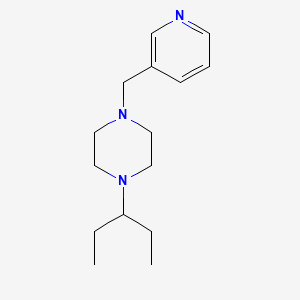

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with a pentan-3-yl group and a pyridin-3-ylmethyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Interaction

Research indicates that similar compounds often interact with neurotransmitter receptors and enzymes that regulate cell proliferation and apoptosis. The exact targets for this compound remain to be fully elucidated, but preliminary studies suggest potential activity against:

- Dopamine receptors : Involved in neurological functions.

- Serotonin receptors : Implicated in mood regulation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that the compound exhibits anticancer properties , particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10 μM |

| A549 (Lung) | 15 μM |

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

- Cell Proliferation : Inhibition of pathways leading to uncontrolled cell growth.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Energy Metabolism : Potential modulation of metabolic pathways affecting ATP production.

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Pharmacology evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant activity against resistant bacterial strains, supporting further investigation into its clinical applications .

Study 2: Anticancer Potential

In another study focusing on the anticancer effects of piperazine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction mechanisms .

Q & A

Q. What are the recommended synthetic routes for 1-(Pentan-3-yl)-4-(pyridin-3-ylmethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1: React a pre-functionalized piperazine core with a pyridinylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridin-3-ylmethyl group.

- Step 2: Introduce the pentan-3-yl group via alkylation using 3-bromopentane in the presence of a catalyst like Pd(OAc)₂ or under thermal conditions (80–100°C).

- Purification: Use flash chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization from ethanol/water mixtures to isolate the product.

Optimization includes adjusting solvent polarity (e.g., DCM vs. THF), reaction time (12–24 hours), and stoichiometry (1.2–1.5 equivalents of alkylating agents) to improve yields .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis:

- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%).

- TLC: Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in 10% MeOH/DCM).

- Structural Confirmation:

- NMR (¹H/¹³C): Key peaks include piperazine ring protons (δ 2.5–3.5 ppm), pyridine aromatic protons (δ 7.2–8.5 ppm), and pentan-3-yl methyl groups (δ 0.8–1.5 ppm).

- FT-IR: Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Elemental Analysis: Validate empirical formula (C₁₅H₂₅N₃) with ≤0.3% deviation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation: Avoid inhalation/ingestion; if exposed, rinse eyes with water for 15 minutes and seek medical evaluation. Refer to GHS Category 2 warnings for skin/eye irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological Answer:

- Modify Substituents: Vary the pentan-3-yl chain length or pyridine substituents (e.g., nitro, trifluoromethyl) to assess impact on receptor binding.

- Biological Assays: Test against dopamine D3 receptors (radioligand displacement assays) or microbial targets (MIC assays).

- Data Correlation: Use computational tools (e.g., Schrödinger Suite) to correlate logP values with activity. For example, increased lipophilicity from longer alkyl chains may enhance blood-brain barrier penetration .

Q. What strategies resolve discrepancies in reported physicochemical properties across studies?

Methodological Answer:

- Solubility Conflicts: Re-test solubility in buffered solutions (pH 2–8) using UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms or hydration states.

- Stability Studies: Conduct accelerated degradation (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS.

- Cross-Validation: Compare DSC melting points (reported range: 120–125°C) with independent calorimetry data. Conflicting values may indicate impurities .

Q. How does molecular docking inform its interaction with neurological receptors?

Methodological Answer:

- Target Selection: Focus on serotonin (5-HT₃) or dopamine receptors (D2/D3) based on piperazine’s known affinity.

- Docking Workflow:

- Prepare the receptor (PDB: 4M48 for D3) using AutoDockTools.

- Generate ligand conformers with OpenBabel.

- Run simulations (100 runs) to identify binding poses with lowest ΔG.

- Key Interactions: Look for hydrogen bonds between the piperazine N-H and Asp110 residue or π-π stacking with pyridine and Phe346 .

Q. What metabolic pathways are predicted for this compound using in silico models?

Methodological Answer:

- Software Tools: Use ADMET Predictor or MetaCore to simulate Phase I/II metabolism.

- Predicted Pathways:

- Phase I: Oxidative dealkylation of the pentan-3-yl group (CYP3A4-mediated).

- Phase II: Glucuronidation of the pyridine nitrogen.

- Toxicity Flags: Check for reactive metabolites (e.g., epoxides) using Derek Nexus. Adjust substituents to reduce hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.